AP-22408

Catalog No.
S519068
CAS No.
268741-43-1
M.F
C30H41N3O10P2
M. Wt
665.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AP-22408

CAS Number

268741-43-1

Product Name

AP-22408

IUPAC Name

[4-[(2S)-2-acetamido-3-[[(5S)-3-carbamoyl-2-(cyclohexylmethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]amino]-3-oxopropyl]-2-phosphonophenyl]phosphonic acid

Molecular Formula

C30H41N3O10P2

Molecular Weight

665.6 g/mol

InChI

InChI=1S/C30H41N3O10P2/c1-18(34)32-25(13-20-11-12-27(44(37,38)39)28(14-20)45(40,41)42)30(36)33-24-10-6-5-9-21-15-26(23(29(31)35)16-22(21)24)43-17-19-7-3-2-4-8-19/h11-12,14-16,19,24-25H,2-10,13,17H2,1H3,(H2,31,35)(H,32,34)(H,33,36)(H2,37,38,39)(H2,40,41,42)/t24-,25-/m0/s1

InChI Key

SPSGYTWOIGAABK-DQEYMECFSA-N

SMILES

CC(=O)NC(CC1=CC(=C(C=C1)P(=O)(O)O)P(=O)(O)O)C(=O)NC2CCCCC3=CC(=C(C=C23)C(=O)N)OCC4CCCCC4

Solubility

Soluble in DMSO, not in water

Synonyms

AP-22408; AP 22408; AP22408; UNII-3U3L5QR4KV; CC1; AC1L9I7C; 3U3L5QR4KV; SCHEMBL7245569;

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)P(=O)(O)O)P(=O)(O)O)C(=O)NC2CCCCC3=CC(=C(C=C23)C(=O)N)OCC4CCCCC4

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=C(C=C1)P(=O)(O)O)P(=O)(O)O)C(=O)N[C@H]2CCCCC3=CC(=C(C=C23)C(=O)N)OCC4CCCCC4

Description

The exact mass of the compound {4-[2-Acetylamino-2-(3-carbamoyl-2-cyclohexylmethoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5ylcarbamoyl)-ethyl]-2-phosphono-phenyl}-phosphonic acid is 665.22672 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphonates - Diphosphonates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AP-22408 is a synthetic compound identified as a Src tyrosine kinase inhibitor, with the chemical structure denoted by the CAS number 268741-43-1. This compound is primarily utilized in research settings to explore its potential therapeutic applications, particularly in oncology, due to its ability to inhibit the activity of Src family kinases, which are implicated in various cancerous processes .

As a Src tyrosine kinase inhibitor, AP-22408 functions by binding to the ATP-binding site of the Src kinase, thereby preventing the phosphorylation of tyrosine residues on target proteins. This inhibition can disrupt signaling pathways that promote cell proliferation and survival, particularly in cancer cells. The specific

AP-22408 exhibits significant biological activity as an anti-cancer agent. It has been shown to inhibit cell migration and invasion in various cancer cell lines, suggesting its potential role in preventing metastasis. Additionally, studies indicate that AP-22408 can induce apoptosis in cancer cells by disrupting critical signaling pathways involved in cell survival. Its selectivity for Src kinases over other kinases enhances its therapeutic potential while minimizing off-target effects .

  • Formation of key intermediates: Utilizing reactions such as amination or alkylation.
  • Cyclization: Creating the core structure through cyclization reactions.
  • Purification: Employing techniques like chromatography to isolate and purify the final product.

Detailed synthetic procedures are often proprietary and may be found in specialized chemical literature or patents related to Src inhibitors .

The primary application of AP-22408 is in cancer research, particularly for studying the role of Src kinases in tumor progression and metastasis. Its ability to inhibit Src activity makes it a valuable tool for understanding signaling pathways involved in various cancers, including breast cancer and colorectal cancer. Furthermore, it may serve as a lead compound for developing new therapeutic agents targeting Src kinases .

Interaction studies involving AP-22408 focus on its binding affinity and selectivity towards Src kinases compared to other protein kinases. These studies often employ techniques such as:

  • Surface Plasmon Resonance: To measure real-time binding kinetics.
  • Isothermal Titration Calorimetry: To assess thermodynamic parameters of binding.
  • Cell-based assays: To evaluate functional outcomes of kinase inhibition on cellular processes.

Such studies are critical for determining the efficacy and safety profile of AP-22408 as a potential therapeutic agent .

Several compounds share structural and functional similarities with AP-22408, particularly other Src inhibitors. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberMechanism of ActionUnique Features
AP-22408268741-43-1Src tyrosine kinase inhibitorSelective for Src kinases
Dasatinib302962-49-8Multi-targeted kinase inhibitorInhibits BCR-Abl and other kinases
Bosutinib380843-75-4BCR-Abl and Src inhibitorApproved for chronic myeloid leukemia
Saracatinib475203-12-2Selective Src inhibitorFocused on solid tumors

AP-22408 is distinguished by its selective inhibition profile specifically targeting Src kinases while minimizing interaction with other kinases, which could lead to fewer side effects compared to broader-spectrum inhibitors like Dasatinib or Bosutinib .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

665.22671851 g/mol

Monoisotopic Mass

665.22671851 g/mol

Heavy Atom Count

45

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3U3L5QR4KV

Other CAS

268741-43-1

Wikipedia

{4-[2-Acetylamino-2-(3-Carbamoyl-2-Cyclohexylmethoxy-6,7,8,9-Tetrahydro-5h-Benzocyclohepten-5ylcarbamoyl)-Ethyl]-2-Phosphono-Phenyl}-Phosphonic Acid
Ap-22408

Dates

Modify: 2024-02-18
1: Rucci N, Susa M, Teti A. Inhibition of protein kinase c-Src as a therapeutic approach for cancer and bone metastases. Anticancer Agents Med Chem. 2008 Apr;8(3):342-9. Review. PubMed PMID: 18393792.
2: Shakespeare WC, Metcalf CA 3rd, Wang Y, Sundaramoorthi R, Keenan T, Weigele M, Bohacek RS, Dalgarno DC, Sawyer TK. Novel bone-targeted Src tyrosine kinase inhibitor drug discovery. Curr Opin Drug Discov Devel. 2003 Sep;6(5):729-41. Review. PubMed PMID: 14579523.
3: Sundaramoorthi R, Shakespeare WC, Keenan TP, Metcalf CA 3rd, Wang Y, Mani U, Taylor M, Liu S, Bohacek RS, Narula SS, Dalgarno DC, van Schravandijk MR, Violette SM, Liou S, Adams S, Ram MK, Keats JA, Weigle M, Sawyer TK, Weigele M. Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues. Bioorg Med Chem Lett. 2003 Sep 15;13(18):3063-6. Erratum in: Bioorg Med Chem Lett. 2003 Dec 15;13(24):4519. PubMed PMID: 12941334.
4: Violette SM, Guan W, Bartlett C, Smith JA, Bardelay C, Antoine E, Rickles RJ, Mandine E, van Schravendijk MR, Adams SE, Lynch BA, Shakespeare WC, Yang M, Jacobsen VA, Takeuchi CS, Macek KJ, Bohacek RS, Dalgarno DC, Weigele M, Lesuisse D, Sawyer TK, Baron R. Bone-targeted Src SH2 inhibitors block Src cellular activity and osteoclast-mediated resorption. Bone. 2001 Jan;28(1):54-64. PubMed PMID: 11165943.
5: Shakespeare W, Yang M, Bohacek R, Cerasoli F, Stebbins K, Sundaramoorthi R, Azimioara M, Vu C, Pradeepan S, Metcalf C 3rd, Haraldson C, Merry T, Dalgarno D, Narula S, Hatada M, Lu X, van Schravendijk MR, Adams S, Violette S, Smith J, Guan W, Bartlett C, Herson J, Iuliucci J, Weigele M, Sawyer T. Structure-based design of an osteoclast-selective, nonpeptide src homology 2 inhibitor with in vivo antiresorptive activity. Proc Natl Acad Sci U S A. 2000 Aug 15;97(17):9373-8. PubMed PMID: 10944210; PubMed Central PMCID: PMC16871.

Explore Compound Types